molecular formula C₁₉H₁₉D₆ClN₂OS B1155901 Aprobit-d6

Aprobit-d6

Cat. No.: B1155901
M. Wt: 370.97
Attention: For research use only. Not for human or veterinary use.
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Description

Aprobit-d6 is a deuterated chemical standard, as indicated by the "d6" suffix, which denotes the replacement of six hydrogen atoms with deuterium isotopes . This compound is produced and supplied by信阳市中检计量生物科技有限公司 (Xinyang Zhongjian Measurement Biotechnology Co., Ltd.) as a high-purity reference material for analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Deuterated standards like this compound are critical for quantitative analysis due to their near-identical chemical behavior to non-deuterated analogs, enabling accurate calibration and minimizing matrix effects in complex samples. While the exact structure and parent compound of this compound remain unspecified in available literature, its classification as a deuterated standard suggests its primary role in trace-level detection and method validation in pharmaceutical or environmental analyses.

Properties

Molecular Formula

C₁₉H₁₉D₆ClN₂OS

Molecular Weight

370.97

Synonyms

Aprobit-d6;  Aprobit R-d6;  Lergobit-d6;  N-(Hydroxyethyl)promethazine-d6 Chloride;  (2-Hydroxyethyl)dimethyl(1-methyl-2-phenothiazin-10-ylethyl)-ammonium-d6 Chloride;  N-(2-hydroxyethyl)-N,N,α-trimethyl-,N-(2-hydroxyethyl)-N,N,α-trimethyl-10H-phenothiazi

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Deuterium Content : this compound contains fewer deuterium atoms (6) compared to D470912 (23), which may influence its isotopic distribution and detection sensitivity in MS.

Parent Compound Utility : While D470912’s parent compound is a surfactant with pharmaceutical relevance, this compound’s parent compound remains uncharacterized in open literature, limiting direct functional comparisons.

Analytical Precision : Both compounds serve as internal standards, but this compound’s lower deuterium count may reduce spectral overlap in high-resolution MS, enhancing quantification accuracy .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to non-deuterated standards used for calibration and quality control. Below is a comparison with two widely used reference materials:

Table 2: Functional Comparison of Analytical Standards

Compound Type Primary Use Detection Method Advantages/Limitations
This compound Deuterated MS/NMR internal standard HRMS, LC-MS/MS Reduces ion suppression; high purity
DC14920000 Non-deuterated Metalaxyl fungicide calibration HPLC-UV Cost-effective; limited to UV-active compounds
YJ-110804 Non-deuterated Ginsenoside Rg3 quantification HPLC-DAD Phytochemical analysis; requires external calibration

Key Findings :

Detection Flexibility : this compound’s deuterated structure allows it to be used in tandem MS, where isotopic separation is crucial, whereas DC14920000 (Metalaxyl standard) is restricted to UV-based HPLC .

Matrix Compatibility: Deuterated standards like this compound mitigate matrix effects in biological samples, a limitation for non-deuterated standards like YJ-110804 (ginsenoside standard) in complex matrices .

Cost and Accessibility: Non-deuterated standards are generally cheaper but lack the precision of deuterated analogs in high-sensitivity applications.

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